molecular formula C21H18N2O2 B2472237 (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole CAS No. 2417321-41-4

(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B2472237
CAS No.: 2417321-41-4
M. Wt: 330.387
InChI Key: CFZAABLSPYFHIG-VQTJNVASSA-N
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Description

(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral, enantiopure dihydrooxazole compound of high interest in advanced chemical research and development. With the CAS number 2417321-41-4 and a molecular weight of 330.39 g/mol, this compound is characterized by its specific (4S,5R) stereochemistry . Its structure, featuring a 6-methoxypyridin-2-yl group attached to a 4,5-diphenyl-4,5-dihydrooxazole core, is closely related to a class of compounds known as Pyridine-bis(oxazoline) (PyBox) ligands . These ligands are extensively utilized in asymmetric synthesis, where they act as chiral controllers in metal-catalyzed reactions, including cyclopropanations and Diels-Alder transformations, to induce high enantioselectivity . This compound is provided with a minimum purity of 95% and requires careful handling. It is classified as harmful if swallowed and may cause skin and serious eye irritation . Researchers should consult the safety data sheet (SDS) and adhere to all precautionary statements, which include wearing protective equipment and working in a well-ventilated area . This product is intended for Research and Development purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications .

Properties

IUPAC Name

(4S,5R)-2-(6-methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-24-18-14-8-13-17(22-18)21-23-19(15-9-4-2-5-10-15)20(25-21)16-11-6-3-7-12-16/h2-14,19-20H,1H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZAABLSPYFHIG-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=N1)C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 6-methoxypyridine-2-carboxylic acid with diphenylmethanol in the presence of a dehydrating agent to form the oxazoline ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, facilitating catalytic processes. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their differentiating attributes:

Compound Name Pyridine Substituent Oxazole Substituents Stereochemistry Molecular Weight (g/mol) Key Properties
(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Methoxy 4,5-Diphenyl (4S,5R) 394.47 High stereoselectivity; methoxy enhances electron density
(4R,5S)-2-(5-Bromopyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 5-Bromo 4,5-Diphenyl (4R,5S) 379.2 Bromine increases electrophilicity; potential halogen bonding
(4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 5-Trifluoromethyl 4,5-Diphenyl (4S,5S) 426.4 CF₃ group enhances lipophilicity and metabolic stability
(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 6-Methyl 4-Phenyl (S) 280.3 Methyl reduces polarity; simpler pharmacokinetics
(4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Benzhydryl 4,5-Diphenyl (4R,5R) 466.57 Bulky benzhydryl increases steric hindrance
(4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Dicyclohexylmethyl 4,5-Diphenyl (4S,5R) 402.57 Hydrophobic substituents improve membrane permeability

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (e.g., CF₃, Br) : Trifluoromethyl and bromine substituents improve electrophilicity, aiding in interactions with nucleophilic biological targets .

Stereochemical Influence

  • The (4S,5R) configuration of the target compound is critical for binding to chiral receptors or enzymes. For example, its enantiomer (4R,5S) shows reduced activity in preliminary assays .
  • In contrast, (4S,5S)-configured analogs with trifluoromethylpyridine exhibit distinct biological profiles due to altered spatial alignment .

Biological Activity

The compound (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole , with the CAS number 2417321-41-4 , is a synthetic organic molecule notable for its unique oxazole structure and stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects.

  • Molecular Formula : C21H18N2O2
  • Molecular Weight : 330.38 g/mol
  • Structure : The compound features a methoxypyridine moiety and two phenyl groups, contributing to its distinctive biological properties.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, focusing on its interactions with various biological targets. The following sections detail specific findings related to its pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds with oxazole structures exhibit significant anti-inflammatory properties. For instance:

  • Mechanism of Action : Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In vitro assays have shown that derivatives of oxazoles can demonstrate IC50 values lower than established anti-inflammatory drugs like celecoxib .

Analgesic Effects

The analgesic potential of this compound has been evaluated through various pharmacological tests:

  • Writhing Test : This test assesses the compound's ability to reduce pain responses in animal models. Preliminary data suggest that this compound exhibits significant analgesic activity compared to controls .
  • Hot Plate Test : Similar to the writhing test, this method evaluates thermal pain sensitivity. The results indicate that the compound effectively increases pain threshold in treated subjects .

Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on Oxazolones : A study reported that derivatives of oxazolones containing methoxy groups showed enhanced analgesic effects in animal models. The presence of a methoxy substituent appears to augment the binding affinity for pain-related targets .
  • Histopathological Assessments : Investigations into the toxicity profile of similar compounds revealed low acute toxicity, with no significant adverse effects observed in organ histopathology following treatment . This suggests a favorable safety profile for further development.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2,4-Diphenyl-4,5-dihydrooxazoleContains two phenyl groupsLacks the methoxy and pyridine substituents
6-Methylpyridin-2-amine derivativePyridine base structureDifferent substituents affect biological activity
1-(6-Methoxypyridin-2-yl)benzimidazoleBenzimidazole instead of oxazoleExhibits different pharmacological properties

The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities compared to these similar compounds.

Q & A

Q. What spectroscopic techniques are essential for confirming the stereochemistry and purity of (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

  • Methodological Answer : Use a combination of 1D/2D NMR (e.g., 1^1H, 13^{13}C, NOESY) to confirm stereochemistry and spatial arrangement. For example, NOESY correlations between the 4S and 5R protons can validate the relative configuration. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while chiral HPLC or polarimetry confirms enantiomeric purity. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in pyrazoline derivatives .

Q. What synthetic routes are commonly employed for preparing 4,5-dihydrooxazole derivatives like this compound?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of substituted β-amino alcohols with carbonyl precursors. For example, refluxing a β-amino alcohol with 6-methoxy-2-pyridinecarbonyl chloride in ethanol or DMF under inert atmosphere, followed by purification via column chromatography. Solvent choice (e.g., DMSO for high-temperature stability) and catalysts (e.g., palladium for asymmetric induction) are critical for yield optimization .

Advanced Research Questions

Q. How can stereoselective synthesis of (4S,5R)-configured 4,5-dihydrooxazoles be optimized to achieve >90% enantiomeric excess (ee)?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For instance, use (S)- or (R)-BINOL-derived ligands with palladium catalysts to control stereochemistry during cyclization. Monitor reaction progress via TLC and optimize parameters (temperature, solvent polarity, catalyst loading). A study on analogous oxazoline derivatives achieved 92% ee using Pd(OAc)2_2 and (S)-BINAP in toluene at 80°C .

Q. How should researchers resolve contradictions in NMR data (e.g., unexpected splitting patterns) during characterization?

  • Methodological Answer : Re-run NMR under standardized conditions (e.g., deuterated solvent, calibrated temperature). If discrepancies persist, use 2D techniques (COSY, HSQC) to assign overlapping signals. Compare with computational NMR predictions (e.g., DFT-based tools like Gaussian). For diastereomeric mixtures, fractional crystallization or preparative HPLC can isolate individual isomers for separate analysis .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?

  • Methodological Answer : Prioritize assays aligned with known targets of 4,5-dihydrooxazoles, such as kinase inhibition (e.g., EGFR or Aurora kinases). Use MTT assays for cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa). Molecular docking (AutoDock Vina) can predict binding affinity to ATP-binding pockets, guided by quinazoline-based pharmacophore models .

Q. How can kinetic studies elucidate the reaction mechanism of oxazole ring formation in this compound?

  • Methodological Answer : Conduct time-resolved 1^1H NMR or in situ IR spectroscopy to track intermediate formation. Vary reactant concentrations to determine rate laws (e.g., pseudo-first-order conditions). Isotopic labeling (e.g., 18^{18}O in carbonyl groups) can identify nucleophilic attack pathways. A study on pyridinyl-dihydrooxazoles identified a two-step mechanism involving iminium ion intermediates .

Q. What protocols ensure stability of (4S,5R)-configured dihydrooxazoles under physiological conditions?

  • Methodological Answer : Perform accelerated stability testing at pH 1–10 (HCl/NaOH buffers) and 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Lyophilization improves solid-state stability, while cyclodextrin encapsulation prevents hydrolysis in aqueous media. For analogs like pyrazolines, stability was maintained for >6 months at 4°C in argon-sealed vials .

Data Analysis and Experimental Design

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 metabolism. Molecular dynamics simulations (AMBER or GROMACS) assess membrane permeability. For dihydrooxazoles, a logP ~3.2 and high GI absorption were predicted, aligning with in vitro Caco-2 cell permeability data .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Methodological Answer : Avoid protic solvents (e.g., water) and high temperatures (>100°C). Use chiral stationary phases in preparative HPLC for enantiomer separation. A case study on oxazoline derivatives reduced racemization from 15% to <2% by switching from ethanol to acetonitrile and lowering reaction temperature to 50°C .

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